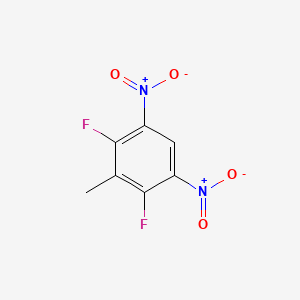

2,4-Difluoro-3-methyl-1,5-dinitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “1,5-Difluoro-2,4-dinitrobenzene” can be achieved by direct nitration of 1,3-difluorobenzene in high yield (77%) .Molecular Structure Analysis

The molecular structure of “1,5-Difluoro-2,4-dinitrobenzene” can be viewed using Java or Javascript . The molecular formula is C6H2F2N2O4 .Chemical Reactions Analysis

“1,5-Difluoro-2,4-dinitrobenzene” is known to react with amines . For example, it has been used in the reaction with a mixture of L- and D-amino acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5-Difluoro-2,4-dinitrobenzene” include a density of 1.7±0.1 g/cm3, a boiling point of 306.8±37.0 °C at 760 mmHg, and a melting point of 72-74 °C (lit.) .Aplicaciones Científicas De Investigación

Fluorinated Derivatives and Their Potential in Heterocyclic Chemistry

Fluorinated aromatic compounds have been a focal point in organometallic chemistry and catalysis due to their unique electronic properties. The introduction of fluorine atoms into aromatic rings has been shown to activate halogen substituents towards nucleophilic attack, facilitating the synthesis of N- and S-containing groups. This has broad implications in the development of new synthetic pathways in heterocyclic chemistry. Specifically, fluorine-containing derivatives of benzothiazole N-oxide have been synthesized, showcasing the potential of fluorinated compounds in creating novel heterocyclic structures with significant applications in medicinal chemistry and drug development (Sipyagin et al., 2004).

Advancements in Organometallic Chemistry

The solvent properties of fluorobenzenes, including 2,4-difluoro derivatives, have been increasingly recognized for their utility in organometallic reactions and transition-metal-based catalysis. The presence of fluorine reduces π-electron density donation from the arene, making these compounds suitable as non-coordinating solvents or easily displaced ligands in metal complexes. This characteristic opens up new avenues for catalytic reactions, including C-H and C-F bond activation, which are pivotal for innovative organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Enabling Synthesis of Novel Compounds

The synthesis of novel compounds from 2,4-difluoro-3-methyl-1,5-dinitrobenzene derivatives underlines the compound's versatility as a precursor in organic synthesis. For instance, benzo[1,5]oxazepin-4-one skeleton compounds and their derivatives have been synthesized from 1,5-difluoro-2,4-dinitrobenzene. These syntheses involve strategic substitutions and reductions, highlighting the role of 2,4-difluoro-3-methyl-1,5-dinitrobenzene in facilitating the construction of complex molecular structures with potential therapeutic applications (Wang et al., 2008).

Biochemical Applications

In biochemical research, the reactivity of 2,4-difluoro-3-methyl-1,5-dinitrobenzene derivatives with biological molecules has been studied. For example, 1,5-Difluoro-2,4-dinitrobenzene has been used to introduce cross-linkages in proteins, affecting their functional properties. This application is crucial for understanding protein structure and function, offering insights into the design of inhibitors and drugs targeting specific proteins (Hardman & Hardman, 1971).

Spectroscopic and Electrochemical Studies

Spectroscopic and electrochemical studies on 2,4-difluoro-3-methyl-1,5-dinitrobenzene derivatives provide fundamental insights into their electronic structure and reactivity. Vibrational spectroscopy (FT-IR and FT-Raman) and NMR studies have been conducted to understand the molecular structure and dynamics of these compounds. Such investigations are essential for the rational design of fluorinated compounds with desired physical and chemical properties (Seshadri & Padmavathy, 2017).

Mecanismo De Acción

In terms of safety, this compound is considered hazardous and can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It’s also important to note that environmental factors such as temperature, light, and pH could potentially influence the compound’s action, efficacy, and stability, although specific details would depend on the exact nature of the compound and its intended use.

Safety and Hazards

Propiedades

IUPAC Name |

2,4-difluoro-3-methyl-1,5-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONFSKOWDVAZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2965787.png)

![2-Chloro-N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2965793.png)

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2965794.png)

![1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one](/img/structure/B2965796.png)

![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2965797.png)

![4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2965798.png)